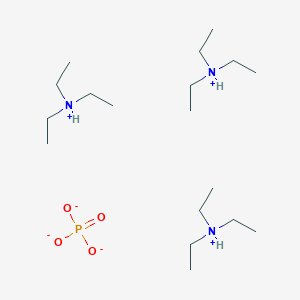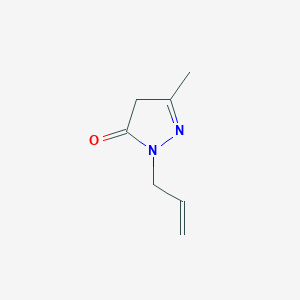
triethylazanium;phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethylammonium dihydrogen phosphate (1:1) is a chemical compound with the molecular formula C6H18NO4P. It is commonly used in high-performance liquid chromatography (HPLC) as a buffer solution. This compound is known for its stability and solubility in water and ethanol, making it a valuable reagent in various analytical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethylammonium dihydrogen phosphate (1:1) can be synthesized by reacting triethylamine with phosphoric acid. The reaction typically involves dissolving triethylamine in water and then adding phosphoric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of triethylammonium dihydrogen phosphate .
Industrial Production Methods
In industrial settings, the production of triethylammonium dihydrogen phosphate involves similar steps but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Triethylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It can act as a proton donor in acid-base reactions.
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with triethylammonium dihydrogen phosphate include strong acids and bases, as well as other nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving triethylammonium dihydrogen phosphate depend on the specific reagents and conditions used. For example, reacting it with a strong base can result in the formation of triethylamine and a phosphate salt .
Applications De Recherche Scientifique
Triethylammonium dihydrogen phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a buffer solution in HPLC for the separation and analysis of various compounds.
Biology: It is employed in the purification of biomolecules, such as amino acids and peptides, through HPLC.
Medicine: It is used in the analysis of pharmaceutical compounds and toxicological studies.
Mécanisme D'action
The mechanism of action of triethylammonium dihydrogen phosphate involves its ability to act as a buffer, maintaining a stable pH in solutions. This property is crucial in HPLC, where it helps to stabilize the mobile phase and improve the separation of analytes. The compound interacts with the analytes and the stationary phase, facilitating their separation based on their chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylamine Phosphate: Similar in structure but differs in the ratio of components.
Tetrabutylammonium Phosphate: Another quaternary ammonium phosphate used in similar applications but with different physical properties.
Uniqueness
Triethylammonium dihydrogen phosphate is unique due to its specific ratio of triethylamine to phosphoric acid, which provides distinct buffering capabilities and solubility properties. Its stability and effectiveness in HPLC applications make it a preferred choice over other similar compounds .
Propriétés
Formule moléculaire |
C18H48N3O4P |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
triethylazanium;phosphate |
InChI |
InChI=1S/3C6H15N.H3O4P/c3*1-4-7(5-2)6-3;1-5(2,3)4/h3*4-6H2,1-3H3;(H3,1,2,3,4) |
Clé InChI |
UBLQIESZTDNNAO-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]P(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Amino-1-pentyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B8682281.png)




![(7R,9aR)-rel-tert-Butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B8682324.png)
